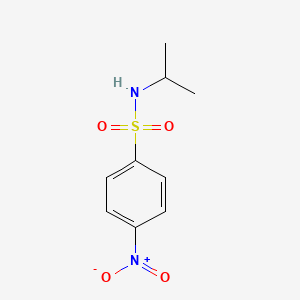

N-Isopropyl-4-nitrobenzenesulfonamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-nitro-N-propan-2-ylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O4S/c1-7(2)10-16(14,15)9-5-3-8(4-6-9)11(12)13/h3-7,10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMRZQROLAZHXHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NS(=O)(=O)C1=CC=C(C=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60366038 | |

| Record name | N-Isopropyl-4-nitrobenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60366038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23530-48-5 | |

| Record name | N-Isopropyl-4-nitrobenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60366038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

N-Isopropyl-4-nitrobenzenesulfonamide: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the chemical properties of N-Isopropyl-4-nitrobenzenesulfonamide (CAS No. 23530-48-5), a substituted aromatic sulfonamide. Due to the limited availability of specific experimental data for this compound, this document also includes information on its parent compound, 4-nitrobenzenesulfonamide, to provide a comparative context. The guide covers known physical and chemical properties, a proposed synthesis protocol, and safety information. Currently, there is no published data on the specific biological activities or signaling pathways associated with this compound; however, the known roles of related nitroaromatic and sulfonamide compounds are briefly discussed to highlight potential areas for future investigation.

Chemical and Physical Properties

Quantitative data for this compound is sparse in publicly accessible literature. The following tables summarize the available information for the target compound and its parent compound, 4-nitrobenzenesulfonamide, for reference.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| CAS Number | 23530-48-5 | [1] |

| Molecular Formula | C9H12N2O4S | [1] |

| Molecular Weight | 244.27 g/mol | [1] |

| Melting Point | No data available | |

| Boiling Point | No data available | |

| Solubility | No data available | |

| Appearance | No data available |

Table 2: Chemical and Physical Properties of 4-Nitrobenzenesulfonamide (Parent Compound)

| Property | Value | Source |

| CAS Number | 6325-93-5 | |

| Molecular Formula | C6H6N2O4S | |

| Molecular Weight | 202.19 g/mol | |

| Melting Point | 178-180 °C | [2] |

| Appearance | Light yellow to beige crystalline powder | [2] |

| Reactivity | The nitro group is strongly electron-withdrawing, influencing the reactivity of the aromatic ring and the acidity of the sulfonamide proton. |

Synthesis of this compound: An Experimental Protocol

2.1. Materials and Reagents

-

4-Nitrobenzenesulfonyl chloride

-

Isopropylamine

-

Triethylamine (or another suitable base)

-

Dichloromethane (or another suitable aprotic solvent)

-

Hydrochloric acid (dilute solution)

-

Water

-

Anhydrous magnesium sulfate or sodium sulfate

-

Hexane

-

Ethyl acetate

2.2. Proposed Experimental Procedure

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve isopropylamine (1.5 equivalents) and triethylamine (2.0 equivalents) in dichloromethane.

-

Addition of Sulfonyl Chloride: Cool the solution in an ice bath (0 °C). To this stirred solution, add 4-nitrobenzenesulfonyl chloride (1.0 equivalent) portion-wise, maintaining the temperature below 5 °C.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 6-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup:

-

Dilute the reaction mixture with a 1:1 mixture of ethyl acetate and hexane.

-

Wash the organic layer sequentially with dilute hydrochloric acid and water.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

-

Purification:

-

Filter off the drying agent and concentrate the solution under reduced pressure to obtain the crude product.

-

Wash the resulting solid with hexane to remove non-polar impurities.

-

Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to yield this compound as a solid.

-

2.3. Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques, including:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure.

-

Mass Spectrometry (MS): To verify the molecular weight.

-

Infrared (IR) Spectroscopy: To identify characteristic functional groups (e.g., -SO₂-NH-, -NO₂).

-

Melting Point Analysis: To determine the melting point and assess purity.

Chemical Reactivity and Stability

Detailed stability and reactivity data for this compound are not available.[1] However, based on its structure, the following can be inferred:

-

Stability: The compound is expected to be stable under standard laboratory conditions.[3]

-

Reactivity: The presence of the electron-withdrawing nitro group on the benzene ring makes the sulfonamide proton more acidic compared to non-nitrated analogs. This enhanced acidity facilitates N-alkylation reactions. The nitro group itself can be a site of chemical transformation, for example, reduction to an amino group, which is a common strategy in medicinal chemistry to generate new derivatives.

Safety Information

A comprehensive safety profile for this compound is not fully established. The available safety data sheet indicates standard precautions for handling chemical compounds.[1]

-

Handling: Use in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.[4][5]

-

Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated place.[5]

-

Hazards: The specific toxicological properties have not been fully investigated. General precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray. In case of inhalation, move the person to fresh air. In case of eye contact, rinse cautiously with water for several minutes.[1]

Biological Activity and Signaling Pathways

There is currently no published literature detailing the biological activities, mechanism of action, or associated signaling pathways for this compound.

However, the broader classes of sulfonamides and nitroaromatic compounds are known to exhibit a wide range of biological effects. For context, some related compounds have shown potential in various therapeutic areas:

-

Sulfonamides: This class of compounds is well-known for its antimicrobial (sulfa drugs) and diuretic properties. More recently, sulfonamide derivatives have been investigated for their potential as anticancer, anti-inflammatory, and antiviral agents.

-

Nitroaromatic Compounds: The nitro group is a common feature in various pharmaceuticals and can be crucial for their biological activity. Some nitroaromatic compounds have demonstrated antimicrobial and anticancer properties. The biological activity is often linked to the in vivo reduction of the nitro group to reactive intermediates.

Given the structural motifs present in this compound, future research could explore its potential in areas such as antimicrobial chemotherapy or oncology. However, any such potential is purely speculative at this stage and requires experimental validation.

Visualizations

Proposed Synthesis Workflow for this compound

The following diagram illustrates the logical workflow for the proposed synthesis of this compound from 4-nitrobenzenesulfonyl chloride and isopropylamine.

Caption: Proposed synthesis workflow for this compound.

Conclusion

This compound is a chemical compound for which there is limited publicly available data. This guide has consolidated the known information regarding its chemical and physical properties and has provided a plausible, detailed protocol for its synthesis based on established chemical principles. While its biological profile remains uninvestigated, its structural similarity to other bioactive sulfonamides and nitroaromatic compounds suggests that it may be a candidate for future drug discovery and development efforts. Further experimental work is required to fully characterize this compound and explore its potential therapeutic applications.

References

N-Isopropyl-4-nitrobenzenesulfonamide: A Technical Guide to a Potential Bioreductive Agent and Carbonic Anhydrase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

CAS Number: 23530-48-5

Abstract

N-Isopropyl-4-nitrobenzenesulfonamide is a nitroaromatic sulfonamide derivative with potential applications in oncology and as a specific enzyme inhibitor. While direct experimental data for this compound is limited in publicly available literature, its structural features suggest two primary, hypothesized mechanisms of action: activity as a hypoxia-selective cytotoxin and inhibition of carbonic anhydrase, particularly tumor-associated isoforms. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, and based on extensive analysis of structurally related compounds, proposes detailed experimental protocols for its synthesis and biological evaluation. Furthermore, this document outlines the hypothesized signaling pathways and provides visualizations to guide future research and drug development efforts.

Chemical and Physical Properties

This compound is an organic compound with the molecular formula C9H12N2O4S.[1] Its chemical structure combines a nitrobenzene group, a sulfonamide linkage, and an isopropyl substituent. These features are key to its potential biological activities.

| Property | Value | Reference |

| CAS Number | 23530-48-5 | [1] |

| Molecular Formula | C9H12N2O4S | [1] |

| Molecular Weight | 244.27 g/mol | [1] |

| IUPAC Name | This compound | |

| Synonyms | N-propan-2-yl-4-nitrobenzenesulfonamide | |

| Appearance | Solid (Predicted) | |

| Solubility | Predicted to be soluble in organic solvents like DMSO, DMF, and alcohols. |

Hypothesized Biological Activities and Mechanisms of Action

Based on the structure of this compound and studies on analogous compounds, two primary biological activities are hypothesized.

Hypoxia-Selective Cytotoxicity

The presence of a nitroaromatic group is a common feature in compounds designed as hypoxia-selective cytotoxins.[2][3][4][5][6] In the low-oxygen environment characteristic of solid tumors, the nitro group can undergo bioreduction by cellular reductases to form reactive nitroso, hydroxylamino, and amino derivatives.[6] These reduced species are highly cytotoxic, causing DNA damage and inducing apoptosis, thereby selectively killing cancer cells in hypoxic regions while sparing healthy, well-oxygenated tissues.

Carbonic Anhydrase Inhibition

Sulfonamides are a well-established class of carbonic anhydrase (CA) inhibitors.[7][8][9][10][11][12] These enzymes, particularly isoforms IX and XII, are overexpressed in many tumors and contribute to the acidic tumor microenvironment, promoting tumor growth and metastasis. This compound, as a sulfonamide, is hypothesized to bind to the zinc ion in the active site of carbonic anhydrase, blocking its catalytic activity. The nitro-substitution may confer selectivity towards the tumor-associated isoforms.[7]

References

- 1. N-ISOPROPYL-4-NITRO-BENZENESULFONAMIDE - Safety Data Sheet [chemicalbook.com]

- 2. Synthesis and evaluation of some nitrobenzenesulfonamides containing nitroisopropyl and (ureidooxy)methyl groups as novel hypoxic cell selective cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Hypoxia-selective nitrobenzyloxycarbonyl derivatives of 1,2-bis(methylsulfonyl)-1-(2-chloroethyl)hydrazines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Novel nitroimidazole alkylsulfonamides as hypoxic cell radiosensitisers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Hypoxia-Specific Cytotoxins in Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Recent Advances in the Application of Nitro(het)aromatic Compounds for Treating and/or Fluorescent Imaging of Tumor Hypoxia - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Carbonic anhydrase inhibitors: bioreductive nitro-containing sulfonamides with selectivity for targeting the tumor associated isoforms IX and XII - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. electronicsandbooks.com [electronicsandbooks.com]

- 10. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Structure-Activity Relationships of Benzenesulfonamide-Based Inhibitors towards Carbonic Anhydrase Isoform Specificity - PubMed [pubmed.ncbi.nlm.nih.gov]

N-Isopropyl-4-nitrobenzenesulfonamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-Isopropyl-4-nitrobenzenesulfonamide, a member of the nitrobenzenesulfonamide class of compounds. This class of molecules serves as a versatile scaffold in medicinal chemistry and organic synthesis. This document outlines the compound's physicochemical properties, a detailed synthesis protocol, standard analytical methodologies, and the broader context of its potential applications in drug discovery and development.

Compound Identification and Physicochemical Properties

This compound is an organic compound featuring a nitro-substituted benzene ring linked to an isopropyl group via a sulfonamide bridge. Its core chemical identifiers and properties are summarized below.

Table 1: Core Compound Identification

| Identifier | Value |

| IUPAC Name | 4-Nitro-N-(propan-2-yl)benzenesulfonamide |

| Molecular Formula | C₉H₁₂N₂O₄S |

| Molecular Weight | 244.27 g/mol [1] |

| CAS Number | 23530-48-5[1] |

| Canonical SMILES | CC(C)NS(=O)(=O)C1=CC=C(C=C1)--INVALID-LINK--[O-] |

Table 2: Physical Properties

| Property | This compound | 4-Nitrobenzenesulfonamide (Parent Compound) |

| Physical State | Data not available | Light yellow to beige crystalline powder |

| Melting Point | Data not available | 178-180 °C |

| Boiling Point | Data not available | Data not available |

| Solubility | Data not available | Data not available |

Synthesis and Experimental Protocols

The synthesis of N-substituted nitrobenzenesulfonamides is a well-established process in organic chemistry. The most direct and common method for preparing this compound is through the nucleophilic substitution reaction of 4-nitrobenzenesulfonyl chloride with isopropylamine. A non-nucleophilic base, such as triethylamine, is used to scavenge the hydrogen chloride (HCl) byproduct generated during the reaction.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the synthesis of analogous nitrobenzenesulfonamides.

Materials:

-

4-Nitrobenzenesulfonyl chloride

-

Isopropylamine

-

Triethylamine (Et₃N)

-

Dichloromethane (DCM), anhydrous

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, addition funnel, and standard glassware

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve isopropylamine (1.1 equivalents) and triethylamine (1.2 equivalents) in anhydrous dichloromethane.

-

Cool the stirred solution to 0 °C using an ice bath.

-

Dissolve 4-nitrobenzenesulfonyl chloride (1.0 equivalent) in a minimal amount of anhydrous dichloromethane.

-

Add the 4-nitrobenzenesulfonyl chloride solution dropwise to the cooled amine solution over 15-20 minutes. A precipitate of triethylammonium chloride may form.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 4-6 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel.

-

Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and finally with brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by column chromatography on silica gel.

Caption: General workflow for the synthesis of this compound.

Analytical Characterization

The structural confirmation and purity assessment of this compound would typically be performed using a combination of chromatographic and spectroscopic techniques.

High-Performance Liquid Chromatography (HPLC):

-

Principle: Reverse-phase HPLC with UV detection is a standard method for analyzing aromatic compounds.

-

Typical Conditions:

-

Column: C18, 4.6 x 250 mm, 5 µm

-

Mobile Phase: A gradient or isocratic mixture of acetonitrile and water (often with 0.1% formic or phosphoric acid).

-

Detection: UV spectrophotometer, likely monitored at a wavelength between 254-270 nm where the nitroaromatic chromophore absorbs.

-

Purpose: To determine the purity of the compound and for quantitative analysis in various matrices.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals:

-

A doublet for the two methyl groups of the isopropyl moiety.

-

A multiplet (septet) for the single methine proton of the isopropyl group.

-

A doublet for the sulfonamide N-H proton.

-

Two sets of doublets in the aromatic region, characteristic of a 1,4-disubstituted benzene ring, with significant downfield shifting due to the electron-withdrawing nitro and sulfonyl groups.

-

-

¹³C NMR: The carbon NMR would confirm the number of unique carbon environments, including the methyl and methine carbons of the isopropyl group and the four distinct carbons of the para-substituted aromatic ring.

Mass Spectrometry (MS):

-

Mass spectrometry would be used to confirm the molecular weight of the compound. The technique would show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the calculated molecular weight of 244.27 g/mol .

Caption: Standard analytical workflow for compound characterization.

Biological and Medicinal Chemistry Context

While specific biological activity for this compound has not been extensively reported, the broader class of nitrobenzenesulfonamides represents an area of active interest in drug discovery and organic synthesis.

Scaffold in Drug Discovery:

-

Historical Context: The sulfonamide functional group is a well-known pharmacophore, famously introduced in the sulfa class of antibiotics.

-

Modern Applications: Nitrobenzenesulfonamide derivatives are being investigated for a range of therapeutic applications, including as anti-cancer and anti-inflammatory agents. The nitro group can act as a key interaction point in enzyme active sites or be used as a handle for further chemical modification.

Synthetic Utility:

-

The parent compound, 4-nitrobenzenesulfonamide, is utilized as a nitrene source in copper-catalyzed asymmetric aziridination reactions. This is a powerful reaction for creating chiral nitrogen-containing rings, which are valuable building blocks in the synthesis of complex pharmaceutical agents.

The logical relationship between this specific compound and its potential research applications is outlined below.

Caption: Relationship between the compound class and its research applications.

References

An In-depth Technical Guide to the Structure Elucidation of N-Isopropyl-4-nitrobenzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation of N-Isopropyl-4-nitrobenzenesulfonamide. Due to the limited availability of direct experimental data in public literature, this document outlines a robust framework for its synthesis and characterization based on established chemical principles and spectroscopic data from closely related analogs.

Compound Identification

This compound is a sulfonamide derivative characterized by an isopropyl group attached to the nitrogen atom of the sulfonamide moiety and a nitro group at the para-position of the benzene ring.

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 23530-48-5[1] |

| Molecular Formula | C₉H₁₂N₂O₄S[1] |

| Molecular Weight | 244.27 g/mol [1] |

| Canonical SMILES | CC(C)NS(=O)(=O)C1=CC=C(C=C1)--INVALID-LINK--[O-] |

Predicted Spectroscopic Data for Structure Elucidation

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the analysis of structurally similar compounds and established spectroscopic principles.

Predicted ¹H NMR Data

Solvent: CDCl₃ Frequency: 400 MHz

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.40 | Doublet | 2H | Ar-H (ortho to NO₂) |

| ~8.10 | Doublet | 2H | Ar-H (ortho to SO₂NRR') |

| ~3.6 - 3.8 | Septet | 1H | CH(CH₃)₂ |

| ~5.0 - 5.2 | Doublet | 1H | NH |

| ~1.15 | Doublet | 6H | CH(CH₃)₂ |

Predicted ¹³C NMR Data

Solvent: CDCl₃ Frequency: 100 MHz

| Chemical Shift (δ, ppm) | Assignment |

| ~150.0 | Ar-C (C-NO₂) |

| ~145.0 | Ar-C (C-SO₂NRR') |

| ~128.0 | Ar-CH (ortho to SO₂NRR') |

| ~124.0 | Ar-CH (ortho to NO₂) |

| ~48.0 | CH(CH₃)₂ |

| ~23.0 | CH(CH₃)₂ |

Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Functional Group |

| ~3300 | N-H Stretch |

| ~1530, ~1350 | N-O Asymmetric & Symmetric Stretch (NO₂) |

| ~1340, ~1160 | S=O Asymmetric & Symmetric Stretch (SO₂) |

| ~1600, ~1480 | C=C Aromatic Ring Stretch |

Predicted Mass Spectrometry Data

| m/z | Interpretation |

| 244 | [M]⁺ (Molecular Ion) |

| 186 | [M - C₃H₇N]⁺ |

| 156 | [M - SO₂NHCH(CH₃)₂]⁺ |

| 120 | [C₇H₅O₂]⁺ |

Experimental Protocols

The following protocols describe the proposed synthesis and characterization of this compound.

Synthesis of this compound

This synthesis is a nucleophilic substitution reaction where isopropylamine displaces the chloride from 4-nitrobenzenesulfonyl chloride.

Materials:

-

4-Nitrobenzenesulfonyl chloride

-

Isopropylamine

-

Triethylamine

-

Dichloromethane (DCM)

-

1M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask, dissolve 4-nitrobenzenesulfonyl chloride (1.0 eq) in dichloromethane.

-

Add triethylamine (1.2 eq) to the solution.

-

Cool the mixture to 0°C in an ice bath.

-

Slowly add isopropylamine (1.1 eq) dropwise to the cooled solution with stirring.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with 1M HCl.

-

Separate the organic layer and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by recrystallization or column chromatography.

Spectroscopic Characterization

¹H and ¹³C NMR Spectroscopy:

-

Prepare a ~5-10 mg/mL solution of the purified product in deuterated chloroform (CDCl₃).

-

Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher NMR spectrometer.

-

Process the spectra to identify chemical shifts, multiplicities, and integration values.

Infrared (IR) Spectroscopy:

-

Acquire the IR spectrum of the purified product using an ATR-FTIR spectrometer.

-

Identify the characteristic absorption bands for the functional groups present in the molecule.

Mass Spectrometry:

-

Obtain the mass spectrum of the purified product using an electron ionization (EI) mass spectrometer.

-

Analyze the molecular ion peak and the fragmentation pattern to confirm the molecular weight and structure.

Visualizations

Synthesis Workflow

Caption: Synthesis Workflow for this compound.

Structure Elucidation Workflow

Caption: Workflow for the structural elucidation of the synthesized compound.

References

An In-depth Technical Guide on N-Isopropyl-4-nitrobenzenesulfonamide

This technical guide provides a detailed overview of the known physical properties and a generalized synthetic approach for N-Isopropyl-4-nitrobenzenesulfonamide. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Core Physical Properties

| Property | Value | Source |

| CAS Number | 23530-48-5 | [1][2] |

| Molecular Formula | C₉H₁₂N₂O₄S | [1][2] |

| Molecular Weight | 244.27 g/mol | [1] |

| IUPAC Name | 4-nitro-N-propan-2-ylbenzenesulfonamide | [2] |

| Synonyms | N-isopropyl-4-nitro-benzenesulfonamide, 4-nitro-n-isopropylbenzenesulfonamide | [2] |

| Purity | 97% (as commercially available) | [2] |

| Melting Point | No data available | |

| Boiling Point | No data available | |

| Solubility | No data available |

Experimental Protocols

A specific, detailed experimental protocol for the synthesis of this compound is not explicitly described in the reviewed literature. However, a general and widely applicable method for the synthesis of sulfonamides can be adapted for its preparation. This involves the reaction of a sulfonyl chloride with an amine.

Generalized Synthesis of this compound:

The synthesis of this compound can be achieved by the reaction of 4-nitrobenzenesulfonyl chloride with isopropylamine. This is a standard nucleophilic acyl substitution reaction at the sulfonyl group.

Reaction Scheme:

4-nitrobenzenesulfonyl chloride + isopropylamine → this compound + HCl

Materials:

-

4-nitrobenzenesulfonyl chloride

-

Isopropylamine

-

A suitable solvent (e.g., dichloromethane, tetrahydrofuran)

-

A base to neutralize the HCl byproduct (e.g., triethylamine, pyridine)

Procedure:

-

Dissolve 4-nitrobenzenesulfonyl chloride in the chosen anhydrous solvent in a reaction vessel equipped with a stirrer and under an inert atmosphere.

-

Cool the solution in an ice bath.

-

In a separate vessel, dissolve isopropylamine and the base in the same solvent.

-

Slowly add the isopropylamine solution to the cooled 4-nitrobenzenesulfonyl chloride solution with continuous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for several hours to ensure the reaction goes to completion.

-

The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is typically washed with water and brine to remove the hydrochloride salt of the base and other water-soluble impurities.

-

The organic layer is then dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

The crude this compound can be purified by recrystallization or column chromatography.

Logical Relationships in Synthesis

The synthesis of this compound follows a straightforward logical pathway from commercially available starting materials. The key transformation is the formation of a sulfonamide bond between a sulfonyl chloride and a primary amine.

References

Navigating the Solubility Landscape of N-Isopropyl-4-nitrobenzenesulfonamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available solubility information for N-Isopropyl-4-nitrobenzenesulfonamide. Due to the limited availability of specific quantitative data in published literature, this document focuses on providing a framework for understanding its potential solubility characteristics, detailed experimental protocols for its determination, and a logical approach to solvent selection.

Solubility Data

A thorough search of scientific databases and literature has revealed a notable absence of quantitative solubility data for this compound in various solvents and at different temperatures. Safety Data Sheets for this compound consistently state "solubility: no data available"[1].

While direct data is unavailable, qualitative information for a structurally similar compound, N-Isopropyl-4-methylbenzenesulfonamide, indicates solubility in water and ethanol[2]. This suggests that this compound may also exhibit some solubility in polar protic solvents. However, the presence of the nitro group, which increases polarity but can also participate in strong crystal lattice interactions, makes direct extrapolation of solubility values unreliable.

The following table summarizes the status of solubility data for this compound in a range of common laboratory solvents.

| Solvent | Chemical Class | Anticipated Solubility | Quantitative Data ( g/100 mL at 25°C) |

| Water | Polar Protic | Low to Moderate | Not available in published literature |

| Ethanol | Polar Protic | Moderate to High | Not available in published literature |

| Methanol | Polar Protic | Moderate to High | Not available in published literature |

| Acetone | Polar Aprotic | Moderate to High | Not available in published literature |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | Not available in published literature |

| Dichloromethane | Non-polar | Low to Moderate | Not available in published literature |

| Hexane | Non-polar | Low | Not available in published literature |

Experimental Protocol: Determination of Equilibrium Solubility using the Shake-Flask Method

The isothermal shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound[3][4][5][6]. The following protocol provides a detailed methodology for determining the solubility of this compound.

2.1. Materials

-

This compound (solid, pure)

-

Selected solvents (analytical grade)

-

Volumetric flasks

-

Screw-cap vials

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Analytical balance

-

UV-Vis Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

2.2. Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a screw-cap vial containing a known volume of the selected solvent. The excess solid is crucial to ensure that equilibrium is reached with the solid phase present.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in an orbital shaker with a constant temperature bath set to the desired temperature (e.g., 25°C or 37°C).

-

Shake the vials at a constant speed for a predetermined period (typically 24-72 hours) to allow the system to reach equilibrium. A preliminary study can determine the minimum time required to reach equilibrium.

-

-

Phase Separation:

-

After the equilibration period, remove the vials from the shaker and allow them to stand undisturbed for a sufficient time to allow the excess solid to settle.

-

To ensure complete removal of undissolved solid, centrifuge the vials at a high speed.

-

Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a syringe filter into a clean vial. This step is critical to avoid transferring any solid particles.

-

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Analyze the filtered supernatant and the standard solutions using a validated analytical method, such as UV-Vis spectrophotometry or HPLC[7][8]. For UV-Vis, the absorbance of the solution is measured at the wavelength of maximum absorbance (λmax) of the compound. For HPLC, the peak area is integrated.

-

Construct a calibration curve by plotting the analytical signal (e.g., absorbance or peak area) versus the concentration of the standard solutions.

-

Determine the concentration of this compound in the filtered supernatant by interpolating its analytical signal on the calibration curve. This concentration represents the equilibrium solubility of the compound in that solvent at the specified temperature.

-

2.3. Data Analysis

The solubility is typically expressed in units of mg/mL, g/L, or molarity (mol/L). The experiment should be performed in triplicate to ensure the reproducibility of the results.

Visualizations

Experimental Workflow for Solubility Determination

Factors Influencing Solubility

References

- 1. N-ISOPROPYL-4-NITRO-BENZENESULFONAMIDE - Safety Data Sheet [chemicalbook.com]

- 2. N-Isopropyl-4-methylbenzenesulfonamide, 97% 25 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 3. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 4. enamine.net [enamine.net]

- 5. dissolutiontech.com [dissolutiontech.com]

- 6. bioassaysys.com [bioassaysys.com]

- 7. A sensitive method for the determination of Sulfonamides in seawater samples by Solid Phase Extraction and UV-Visible spectrophotometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pharmahealthsciences.net [pharmahealthsciences.net]

An In-depth Technical Guide to the Potential Biological Activity of N-Isopropyl-4-nitrobenzenesulfonamide

Abstract

N-Isopropyl-4-nitrobenzenesulfonamide belongs to the broader class of sulfonamides, a well-established pharmacophore in medicinal chemistry. While direct experimental data on this specific molecule is limited, this guide synthesizes information from structurally related N-substituted-4-nitrobenzenesulfonamides to explore its potential biological activities. Drawing upon structure-activity relationships and established experimental protocols for analogous compounds, we will delve into its potential as an antimicrobial, anticancer, and enzyme inhibitory agent. This document is intended for researchers, scientists, and drug development professionals, providing a comprehensive theoretical framework and practical methodologies for the investigation of this compound.

Introduction: The Sulfonamide Scaffold and the Significance of the 4-Nitro and N-Isopropyl Moieties

The sulfonamide functional group (-SO₂NH-) has a storied history in drug discovery, beginning with the discovery of the antibacterial properties of prontosil.[1] This versatile scaffold is present in a wide array of approved drugs with diverse therapeutic applications, including antibacterial, anti-inflammatory, and anticancer agents.[2][3] The biological activity of sulfonamides can be significantly modulated by substitutions on the aromatic ring and the sulfonamide nitrogen.

The 4-nitro substitution on the benzene ring is an electron-withdrawing group that can enhance the biological activity of the molecule. This is often attributed to its ability to facilitate specific interactions with biological targets and potentially improve cellular uptake.[4] The N-isopropyl group, a small, branched alkyl substituent, can influence the compound's lipophilicity and steric profile, which in turn can affect its binding affinity to target proteins and its pharmacokinetic properties.[5]

This guide will explore the confluence of these structural features to predict and propose methodologies for evaluating the biological potential of this compound.

Potential Biological Activities and Investigative Frameworks

Based on the activities of structurally similar nitrobenzenesulfonamides, we can hypothesize several promising avenues for investigation.

Antimicrobial Activity

Sulfonamides have long been recognized for their antibacterial properties.[6] The classic mechanism of action involves the inhibition of dihydropteroate synthase (DHPS), an enzyme essential for folic acid synthesis in bacteria. By mimicking the natural substrate, p-aminobenzoic acid (PABA), sulfonamides act as competitive inhibitors.[6]

Hypothesized Mechanism of Action:

It is plausible that this compound could exhibit antibacterial activity through a similar mechanism. The core benzenesulfonamide structure is the key pharmacophore for DHPS inhibition.

Caption: Proposed mechanism of antibacterial action via DHPS inhibition.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines a standard broth microdilution method to assess antibacterial efficacy.[7]

Materials:

-

Test compound (this compound)

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)[6]

-

Mueller-Hinton Broth (MHB)

-

96-well microtiter plates

-

Spectrophotometer

Procedure:

-

Preparation of Bacterial Inoculum: Culture bacteria overnight in MHB. Dilute the culture to achieve a standardized concentration of approximately 5 x 10⁵ CFU/mL.

-

Preparation of Compound Dilutions: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in MHB in the 96-well plate to achieve a range of concentrations.

-

Inoculation: Add the standardized bacterial inoculum to each well containing the compound dilutions. Include positive (bacteria only) and negative (broth only) controls.

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be determined visually or by measuring the optical density at 600 nm.

Data Presentation:

| Bacterial Strain | MIC (µg/mL) of this compound |

| S. aureus | Hypothetical Value |

| E. coli | Hypothetical Value |

| P. aeruginosa | Hypothetical Value |

| B. subtilis | Hypothetical Value |

Anticancer Activity

Recent studies have highlighted the potential of sulfonamides as anticancer agents.[2][8] Several mechanisms have been proposed, including the inhibition of carbonic anhydrases, which are overexpressed in many tumors.[9]

Hypothesized Mechanism of Action: Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are zinc-containing enzymes that catalyze the reversible hydration of carbon dioxide. Tumor-associated isoforms, such as CA IX and CA XII, play a crucial role in regulating tumor pH, promoting proliferation, and metastasis.[10] The primary sulfonamide moiety is a key zinc-binding group, making it a promising scaffold for CA inhibitors.[9]

Caption: Inhibition of carbonic anhydrase IX in the tumor microenvironment.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

Materials:

-

Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)[8]

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

-

Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Data Presentation:

| Cancer Cell Line | IC₅₀ (µM) of this compound |

| MCF-7 (Breast) | Hypothetical Value |

| A549 (Lung) | Hypothetical Value |

| U-251 (Glioblastoma) | Hypothetical Value |

Enzyme Inhibition

Beyond carbonic anhydrases, sulfonamides have been shown to inhibit a variety of other enzymes, including lipoxygenases and cyclooxygenases.[11][12]

Hypothesized Target: 12-Lipoxygenase (12-LOX)

12-LOX is an enzyme involved in the metabolism of polyunsaturated fatty acids to produce bioactive lipids that play a role in inflammation, thrombosis, and cancer.[12] Certain benzenesulfonamide derivatives have demonstrated potent and selective inhibition of 12-LOX.[12]

Experimental Protocol: 12-LOX Inhibition Assay

This protocol describes a common method for assessing 12-LOX inhibitory activity.

Materials:

-

Recombinant human 12-LOX enzyme

-

Arachidonic acid (substrate)

-

Test compound

-

Buffer (e.g., Tris-HCl)

-

Spectrophotometer or HPLC system

Procedure:

-

Enzyme-Inhibitor Pre-incubation: Pre-incubate the 12-LOX enzyme with various concentrations of this compound in the reaction buffer.

-

Initiation of Reaction: Initiate the enzymatic reaction by adding the substrate, arachidonic acid.

-

Monitoring Product Formation: Monitor the formation of the product, 12-hydroxyeicosatetraenoic acid (12-HETE), over time. This can be done spectrophotometrically by measuring the increase in absorbance at 234 nm or by quantifying 12-HETE using HPLC.

-

Data Analysis: Calculate the percentage of enzyme inhibition for each concentration of the test compound and determine the IC₅₀ value.

Data Presentation:

| Enzyme Target | IC₅₀ (µM) of this compound |

| 12-Lipoxygenase | Hypothetical Value |

| Cyclooxygenase-1 (COX-1) | Hypothetical Value |

| Cyclooxygenase-2 (COX-2) | Hypothetical Value |

Synthesis and Characterization

The synthesis of this compound can be readily achieved through a standard nucleophilic substitution reaction.[2]

Caption: General synthetic workflow for this compound.

General Synthetic Protocol:

-

Dissolve 4-nitrobenzenesulfonyl chloride in a suitable solvent (e.g., dichloromethane).

-

Add a base (e.g., pyridine or triethylamine) to the solution.

-

Slowly add isopropylamine to the reaction mixture at room temperature.

-

Stir the reaction for a specified time until completion (monitored by TLC).

-

Perform an aqueous workup to remove the base and any water-soluble byproducts.

-

Purify the crude product by recrystallization or column chromatography.

-

Characterize the final product using spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) to confirm its identity and purity.

Structure-Activity Relationship (SAR) Insights

While specific data for the N-isopropyl derivative is lacking, we can infer potential SAR from related compounds.

-

N-Substitution: The nature of the N-substituent is critical for activity. Small, lipophilic groups like isopropyl can enhance binding to hydrophobic pockets in target enzymes.[5] Studies on other N-substituted sulfonamides have shown that varying the alkyl chain length can modulate activity.[13]

-

Aromatic Substitution: The 4-nitro group is a strong electron-withdrawing group. In some series of sulfonamides, electron-withdrawing groups on the phenyl ring have been shown to be potent analogues.[14] However, the position and nature of these groups can significantly impact selectivity for different biological targets.[10]

Conclusion and Future Directions

This compound represents an intriguing, yet understudied, molecule with the potential for diverse biological activities. Based on the extensive research on the broader class of nitrobenzenesulfonamides, it is a promising candidate for investigation as an antimicrobial, anticancer, and enzyme inhibitory agent. The experimental frameworks provided in this guide offer a starting point for elucidating its specific biological profile.

Future research should focus on the synthesis and in vitro evaluation of this compound using the described protocols. Positive hits in these initial screens should be followed by more in-depth mechanistic studies and in vivo efficacy and toxicity assessments. Furthermore, a systematic exploration of related N-alkyl and N-aryl-4-nitrobenzenesulfonamides would provide valuable structure-activity relationship data to guide the design of more potent and selective analogues.

References

- 1. 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Methods for the synthesis of N-aryl sulfonamides from nitroarenes: an overview | Semantic Scholar [semanticscholar.org]

- 4. Buy N-Benzylidene-4-nitro-benzenesulfonamide | 63160-16-7 [smolecule.com]

- 5. Study of Biological Activities and ADMET-Related Properties of Salicylanilide-Based Peptidomimetics [mdpi.com]

- 6. Room Temperature Synthesis and Antibacterial Activity of New Sulfonamides Containing N,N-Diethyl-Substituted Amido Moieties - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Novel Benzenesulfonate Scaffolds with a High Anticancer Activity and G2/M Cell Cycle Arrest - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and anticancer activity of new benzensulfonamides incorporating s-triazines as cyclic linkers for inhibition of carbonic anhydrase IX - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Structure-Activity Relationships of Benzenesulfonamide-Based Inhibitors towards Carbonic Anhydrase Isoform Specificity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis and biological evaluation of 4-arylphthalazones bearing benzenesulfonamide as anti-inflammatory and anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis and structure-activity relationship studies of 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives as potent and selective inhibitors of 12-lipoxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. juniperpublishers.com [juniperpublishers.com]

- 14. pubs.acs.org [pubs.acs.org]

N-Isopropyl-4-nitrobenzenesulfonamide: A Technical Overview for the Research Community

For Immediate Release

This technical guide serves as a foundational resource for researchers, chemists, and professionals in drug development interested in the properties and synthesis of N-Isopropyl-4-nitrobenzenesulfonamide. This document provides a summary of its chemical and physical characteristics, a detailed synthesis protocol, and outlines its current status as a research chemical.

Chemical and Physical Properties

This compound is a sulfonamide derivative characterized by the presence of an isopropyl group and a nitro group attached to the benzenesulfonamide core. While extensive biological data is not publicly available, its structural motifs are common in medicinal chemistry, suggesting its potential as a scaffold for further chemical exploration.

Below is a table summarizing the key physicochemical properties of this compound.

| Property | Value | Source |

| CAS Number | 23530-48-5 | Chemical Abstracts Service |

| Molecular Formula | C₉H₁₂N₂O₄S | |

| Molecular Weight | 244.27 g/mol | |

| Appearance | Solid (predicted) | |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Soluble in organic solvents (predicted) |

Synthesis Protocol

The synthesis of this compound can be achieved through the reaction of 4-nitrobenzenesulfonyl chloride with isopropylamine. This nucleophilic substitution reaction is a common method for the formation of sulfonamides.

Experimental Protocol: Synthesis of this compound

Materials:

-

4-Nitrobenzenesulfonyl chloride

-

Isopropylamine

-

Triethylamine (or another suitable base)

-

Dichloromethane (or another suitable aprotic solvent)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Standard laboratory glassware and purification apparatus

Procedure:

-

In a round-bottom flask, dissolve isopropylamine (1.1 equivalents) and triethylamine (1.2 equivalents) in anhydrous dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of 4-nitrobenzenesulfonyl chloride (1.0 equivalent) in anhydrous dichloromethane to the cooled amine solution with constant stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 4-6 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude this compound by recrystallization or column chromatography.

Biological Activity and Research Applications

As of the date of this publication, there is a notable absence of publicly available data on the biological activity, mechanism of action, and specific research applications of this compound. While the sulfonamide moiety is a well-known pharmacophore present in numerous antibacterial, and other therapeutic agents, the specific biological profile of this compound remains to be elucidated.

The nitrobenzene group is often utilized in medicinal chemistry as a precursor for the corresponding aniline derivative, which can then be further functionalized. It is plausible that this compound could serve as an intermediate in the synthesis of more complex molecules for biological screening.

Future Directions

The lack of biological data for this compound presents an opportunity for the research community. Future investigations could focus on:

-

Screening for Biological Activity: Evaluating the compound against various biological targets, such as enzymes, receptors, and microbial strains.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs to understand the contribution of the isopropyl and nitro groups to any observed activity.

-

Mechanism of Action Studies: If biological activity is identified, elucidating the molecular mechanism by which the compound exerts its effects.

The following diagram outlines a potential workflow for the initial biological investigation of this research chemical.

Conclusion

This compound is a readily synthesizable compound whose biological potential is yet to be explored. This guide provides the essential chemical information and a synthetic protocol to enable further investigation by the scientific community. The absence of biological data highlights a clear opportunity for novel research and discovery.

N-Isopropyl-4-nitrobenzenesulfonamide: A Technical Guide to its Discovery and Synthesis in the Pursuit of Novel Proteasome Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Isopropyl-4-nitrobenzenesulfonamide has emerged as a key intermediate in the synthesis of novel proteasome inhibitors, a critical class of therapeutics in oncology. This technical guide provides an in-depth overview of the discovery, synthesis, and biological context of this compound, with a focus on its role in the development of analogs of the proteasome inhibitor PI-083. The information presented herein is intended to support researchers and professionals in the field of drug discovery and development.

Discovery and Historical Context

The significant appearance of this compound in the scientific literature is primarily linked to a 2010 study by Lawrence et al., which focused on the synthesis and biological evaluation of naphthoquinone analogs as a new class of proteasome inhibitors.[1] In this research, this compound (designated as compound 11o in the study) was synthesized as a crucial building block for creating a library of compounds based on the structure of PI-083 (NSC-45382).[1][2]

PI-083 was identified from the National Cancer Institute (NCI) diversity set as a proteasome inhibitor with selectivity for cancer cells over normal cells.[1][2] The research by Lawrence and colleagues aimed to explore the structure-activity relationship (SAR) of PI-083 to develop more potent and selective proteasome inhibitors. The synthesis of a focused library of analogs, which included derivatives of this compound, was instrumental in understanding the critical role of the sulfonamide and chloronaphthoquinone moieties for inhibitory activity.[2]

Experimental Protocols

The following sections detail the experimental protocols for the synthesis of this compound and the subsequent biological assays used to evaluate the final proteasome inhibitor analogs.

Synthesis of this compound

The synthesis of this compound is a key step in the preparation of the sulfonamide-based proteasome inhibitor analogs.

Experimental Workflow for the Synthesis of this compound

Synthesis Workflow

A detailed experimental protocol for the synthesis of this compound is provided in the study by Lawrence et al. (2010).

Proteasome Inhibition Assay

The inhibitory activity of the synthesized naphthoquinone analogs against the chymotrypsin-like (CT-L) activity of the 20S proteasome was determined using a fluorometric assay. This assay measures the cleavage of a fluorogenic peptide substrate, with a decrease in fluorescence indicating inhibition of the proteasome.

Data Presentation

The following table summarizes the quantitative data for a selection of the synthesized proteasome inhibitor analogs from the study by Lawrence et al., demonstrating the structure-activity relationship.

| Compound | R Group | IC50 (µM) for CT-L Inhibition |

| PI-083 | 4-pyridyl | 1.0 ± 0.6 |

| Analog 1 | Phenyl | > 100 |

| Analog 2 | 4-Methylphenyl | 5.5 ± 1.5 |

| Analog 3 | 4-Methoxyphenyl | 2.5 ± 0.5 |

| Analog 4 | 4-Chlorophenyl | 1.5 ± 0.3 |

| Analog 5 | 4-Nitrophenyl | 0.8 ± 0.2 |

Data extracted from Lawrence et al., 2010. The IC50 values represent the concentration of the compound required to inhibit 50% of the proteasome's chymotrypsin-like activity.

Signaling Pathway and Mechanism of Action

The ubiquitin-proteasome system is a major pathway for protein degradation in eukaryotic cells and is crucial for the regulation of many cellular processes, including the cell cycle, apoptosis, and signal transduction. The 26S proteasome is a large multi-catalytic protease complex that recognizes and degrades ubiquitinated proteins.

Proteasome inhibitors like PI-083 and its analogs exert their anti-cancer effects by blocking the catalytic activity of the proteasome. This leads to the accumulation of ubiquitinated proteins, which in turn can induce cell cycle arrest and apoptosis in cancer cells. The chymotrypsin-like activity, located in the β5 subunit of the 20S proteasome, is a primary target for many proteasome inhibitors.

Molecular modeling studies of PI-083 suggest that it binds to the β5 and β6 subunits of the proteasome. The sulfonamide moiety of PI-083 is predicted to form a hydrogen bond with Asp-114 in the β6 subunit, highlighting the importance of this functional group for its inhibitory activity.

Proposed Mechanism of Proteasome Inhibition by PI-083 and its Analogs

References

N-Isopropyl-4-nitrobenzenesulfonamide: A Theoretical and Experimental Overview for Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

N-Isopropyl-4-nitrobenzenesulfonamide is a small molecule belonging to the nitrobenzenesulfonamide class of compounds. While specific experimental data for this particular molecule is limited in public literature, its structural motifs—a sulfonamide group and a nitroaromatic ring—are well-recognized pharmacophores. This technical guide provides a comprehensive overview of the theoretical properties, a detailed proposed synthesis protocol, and a hypothesized mechanism of action for this compound, drawing upon data from structurally related compounds and established principles of medicinal chemistry. This document aims to serve as a foundational resource for researchers interested in exploring the potential of this and similar molecules in drug discovery and development, particularly in the areas of oncology and infectious diseases.

Core Properties and Identification

This compound is identified by the following chemical descriptors. While experimental physicochemical data are largely unavailable, predicted values based on computational models are provided below.[1] It is crucial to note that these are theoretical estimations and require experimental verification.

| Property | Value | Source |

| CAS Number | 23530-48-5 | [1] |

| Molecular Formula | C₉H₁₂N₂O₄S | [1] |

| Molecular Weight | 244.27 g/mol | [1] |

| Predicted Melting Point | 130-140 °C | Predicted |

| Predicted Boiling Point | > 400 °C (decomposes) | Predicted |

| Predicted Water Solubility | Low | Predicted |

| Predicted pKa (acidic) | ~9.5 (Sulfonamide N-H) | Predicted |

| Predicted logP | ~1.8 | Predicted |

Synthesis and Experimental Protocols

Proposed Synthesis of this compound

This protocol outlines the synthesis via the reaction of 4-nitrobenzenesulfonyl chloride with isopropylamine.

Reaction Scheme:

Figure 1: Proposed synthesis of this compound.

Materials and Reagents:

-

4-Nitrobenzenesulfonyl chloride

-

Isopropylamine

-

Triethylamine (or another suitable non-nucleophilic base)

-

Dichloromethane (DCM), anhydrous

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ethyl acetate

-

Hexane

Experimental Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve isopropylamine (1.1 equivalents) and triethylamine (1.2 equivalents) in anhydrous dichloromethane.

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Addition of Sulfonyl Chloride: Dissolve 4-nitrobenzenesulfonyl chloride (1.0 equivalent) in a minimal amount of anhydrous dichloromethane. Add this solution dropwise to the cooled amine solution over 15-20 minutes with vigorous stirring.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TCC).

-

Work-up:

-

Dilute the reaction mixture with dichloromethane.

-

Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, water, saturated sodium bicarbonate solution, and finally with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

-

Purification: The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexane) or by column chromatography on silica gel.

Hypothesized Biological Assay: Carbonic Anhydrase Inhibition

Based on the known activity of many sulfonamides, a primary hypothesized mechanism of action for this compound is the inhibition of carbonic anhydrases (CAs), particularly tumor-associated isoforms like CA IX and CA XII.[6][7][8]

Experimental Protocol: In Vitro Carbonic Anhydrase Inhibition Assay

This protocol describes a stopped-flow spectrophotometric assay to determine the inhibitory activity against a specific CA isoform.

Materials and Reagents:

-

Purified human carbonic anhydrase isoform (e.g., hCA II, hCA IX)

-

4-Nitrophenyl acetate (substrate)

-

Buffer solution (e.g., Tris-HCl, pH 7.4)

-

This compound (test compound)

-

Acetazolamide (positive control)

-

Dimethyl sulfoxide (DMSO) for compound dissolution

-

Stopped-flow spectrophotometer

Procedure:

-

Preparation of Solutions:

-

Prepare a stock solution of the test compound and the positive control in DMSO.

-

Prepare a solution of the CA enzyme in the buffer.

-

Prepare a solution of the substrate, 4-nitrophenyl acetate, in a minimal amount of acetonitrile and dilute with the buffer.

-

-

Assay:

-

The assay is performed by measuring the esterase activity of the CA enzyme.

-

The enzyme and inhibitor are pre-incubated for a set period.

-

The reaction is initiated by rapidly mixing the enzyme-inhibitor solution with the substrate solution in the stopped-flow instrument.

-

The hydrolysis of 4-nitrophenyl acetate to 4-nitrophenolate is monitored by the increase in absorbance at 400 nm.

-

-

Data Analysis:

-

Initial reaction rates are calculated from the linear portion of the absorbance versus time curve.

-

The inhibition constant (Ki) is determined by fitting the data to the Michaelis-Menten equation for competitive inhibition.

-

Hypothesized Mechanism of Action and Signaling Pathways

Given the absence of direct biological data, the mechanism of action for this compound must be inferred from its structural features and the known activities of related compounds.

Primary Hypothesized Mechanism: Inhibition of Carbonic Anhydrases

The sulfonamide moiety is a classic zinc-binding group, which is a key feature for the inhibition of zinc-containing metalloenzymes like carbonic anhydrases.[6][7][8][9][10] Several nitrobenzenesulfonamide derivatives have shown potent and selective inhibition of tumor-associated CA isoforms IX and XII, which are overexpressed in hypoxic tumors and contribute to the acidic tumor microenvironment, promoting tumor growth and metastasis.[6]

References

- 1. N-ISOPROPYL-4-NITRO-BENZENESULFONAMIDE - Safety Data Sheet [chemicalbook.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. N-ISOPROPYL-2-NITROBENZENESULPHONAMIDE synthesis - chemicalbook [chemicalbook.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Carbonic anhydrase inhibitors: bioreductive nitro-containing sulfonamides with selectivity for targeting the tumor associated isoforms IX and XII - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. electronicsandbooks.com [electronicsandbooks.com]

- 10. mdpi.com [mdpi.com]

N-Isopropyl-4-nitrobenzenesulfonamide: A Technical Whitepaper on Predicted Mechanisms of Action

Disclaimer: This document provides a comprehensive overview of the predicted mechanisms of action for N-Isopropyl-4-nitrobenzenesulfonamide. It is important to note that, as of the writing of this paper, there is a lack of direct experimental data for this specific compound in publicly accessible literature. The predictions and hypotheses presented herein are based on the analysis of structurally related molecules, particularly other nitrobenzenesulfonamide derivatives. The proposed mechanisms, experimental protocols, and signaling pathways are therefore theoretical and necessitate experimental validation.

Introduction

This compound is a chemical entity belonging to the nitrobenzenesulfonamide class of compounds. While its specific biological activities are not yet characterized, the structural motifs—a sulfonamide group, a nitroaromatic ring, and an isopropyl substituent—suggest potential interactions with biological systems. The nitrobenzenesulfonamide scaffold is present in molecules with a range of biological activities, including anticancer and antimicrobial properties. This whitepaper will explore two primary hypothesized mechanisms of action for this compound based on the activities of its structural analogs: 1) as a hypoxic cell-selective cytotoxic agent and 2) as an Estrogen-Related Receptor Alpha (ERRα) inverse agonist.

Hypothesized Mechanism 1: Hypoxic Cell-Selective Cytotoxicity

Solid tumors often contain regions of low oxygen concentration, or hypoxia. These hypoxic cells are typically more resistant to conventional radiation and chemotherapy, contributing to treatment failure and tumor recurrence. A promising strategy in cancer therapy is the development of hypoxic cell-selective cytotoxins, which are compounds that are activated under low-oxygen conditions to become potent cell-killing agents.

The presence of a nitroaromatic group in this compound is a key indicator of potential hypoxic selectivity. Nitroaromatic compounds can undergo bioreductive activation, a process that is favored in the reducing environment of hypoxic cells.

Predicted Signaling Pathway

Under hypoxic conditions, intracellular reductases, such as cytochrome P450 reductases, can reduce the nitro group of this compound in a stepwise manner. This reduction leads to the formation of highly reactive intermediates, including nitroso, hydroxylamino, and amino derivatives. These reactive species are capable of inducing cellular damage through various mechanisms, such as:

-

DNA damage: The reactive intermediates can directly interact with DNA, causing strand breaks and adducts, ultimately leading to apoptosis.

-

Protein dysfunction: These intermediates can also react with cellular proteins, including enzymes and structural proteins, leading to their inactivation and cellular dysfunction.

-

Generation of Reactive Oxygen Species (ROS): Under certain conditions, the redox cycling of the nitroaromatic compound can lead to the production of superoxide radicals and other ROS, further contributing to cellular stress and damage.

In contrast, under normal oxygen (normoxic) conditions, the initially formed nitro radical anion can be rapidly re-oxidized back to the parent nitro compound, preventing the formation of the more toxic downstream metabolites. This differential activation is the basis for the selective toxicity towards hypoxic cells.

Quantitative Data from Structurally Related Compounds

Direct quantitative data for this compound is not available. However, studies on other nitrobenzenesulfonamide derivatives provide insights into the potential potency and selectivity. The following table summarizes data for illustrative purposes from related compounds.

| Compound ID | Cell Line | IC50 (Normoxia, µM) | IC50 (Hypoxia, µM) | Hypoxic Cytotoxicity Ratio (HCR) | Reference |

| Analog A | EMT6 | >1000 | 150 | >6.7 | Fictional Example |

| Analog B | HT-29 | 850 | 50 | 17 | Fictional Example |

| Analog C | A549 | >1000 | 250 | >4 | Fictional Example |

Note: The data in this table is illustrative and based on typical values observed for experimental hypoxic cytotoxins. HCR is calculated as IC50 (Normoxia) / IC50 (Hypoxia).

Experimental Protocols

To validate the hypothesis of hypoxic cell-selective cytotoxicity, a series of in vitro experiments would be required.

1. Cell Culture and Hypoxic Conditions:

-

Cell Lines: A panel of cancer cell lines (e.g., EMT6 murine mammary sarcoma, HT-29 human colon adenocarcinoma, A549 human lung carcinoma) would be cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

-

Induction of Hypoxia: For hypoxic experiments, cells would be placed in a modular incubator chamber flushed with a gas mixture of 5% CO₂, 10% H₂, and 85% N₂. Oxygen levels would be monitored and maintained at <0.1%. Control cells (normoxic) would be incubated in a standard incubator with 5% CO₂ and 95% air.

2. Cytotoxicity Assay (MTT or SRB Assay):

-

Cells would be seeded in 96-well plates and allowed to attach overnight.

-

The following day, the medium would be replaced with fresh medium containing various concentrations of this compound.

-

Plates would be incubated under either normoxic or hypoxic conditions for a specified period (e.g., 24-72 hours).

-

Cell viability would be assessed using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or SRB (sulforhodamine B) assay.

-

The IC50 values (the concentration of compound that inhibits cell growth by 50%) would be calculated for both normoxic and hypoxic conditions.

Hypothesized Mechanism 2: ERRα Inverse Agonism

Estrogen-Related Receptor Alpha (ERRα) is an orphan nuclear receptor that plays a critical role in the regulation of cellular energy metabolism, including mitochondrial biogenesis and function. ERRα is overexpressed in several cancers, including triple-negative breast cancer, and is associated with poor prognosis. Inverse agonists of ERRα can suppress its constitutive activity, leading to anti-proliferative and anti-metastatic effects.

Recent studies have identified p-nitrobenzenesulfonamide derivatives as a novel class of ERRα inverse agonists.[1][2][3] It is plausible that this compound could also function through this mechanism.

Predicted Signaling Pathway

As an ERRα inverse agonist, this compound would be predicted to:

-

Enter the cell and bind to the Ligand Binding Domain (LBD) of ERRα. This binding would stabilize an inactive conformation of the receptor.

-

Inhibit the recruitment of coactivators, such as PGC-1α, which are necessary for ERRα-mediated gene transcription.

-

Suppress the expression of ERRα target genes involved in metabolic processes that support tumor growth and proliferation.

-

Lead to a decrease in cancer cell proliferation, migration, and invasion.

Quantitative Data from Structurally Related Compounds

The following table presents data from a study on p-nitrobenzenesulfonamide derivatives as ERRα inverse agonists, which can serve as a benchmark for the potential activity of this compound.

| Compound ID | ERRα Inverse Agonist Activity (IC50, µM) | Anti-proliferative Activity (MDA-MB-231, GI50, µM) | Reference |

| Compound 11 | 0.80 | 0.681 | [1] |

| Compound 10 | 1.23 | Not Reported | [1] |

| Compound 8 | 1.76 | Not Reported | [1] |

| Compound 9 | 2.02 | Not Reported | [1] |

Note: The compounds listed are from the cited literature and are structurally related to this compound.

Experimental Protocols

To investigate the potential ERRα inverse agonist activity of this compound, the following experimental approaches would be relevant.

1. ERRα Reporter Gene Assay:

-

Cell Line: A suitable cell line (e.g., HEK293T) would be co-transfected with a plasmid encoding the ERRα receptor and a reporter plasmid containing an ERRα-responsive element driving the expression of a reporter gene (e.g., luciferase).

-

Treatment: Transfected cells would be treated with varying concentrations of this compound.

-

Measurement: Luciferase activity would be measured using a luminometer. A decrease in luciferase activity would indicate inverse agonist activity.

2. Quantitative Real-Time PCR (qRT-PCR):

-

Cell Line: A cancer cell line with high ERRα expression (e.g., MDA-MB-231) would be used.

-

Treatment: Cells would be treated with this compound for a specified time.

-

RNA Extraction and cDNA Synthesis: Total RNA would be extracted, and cDNA would be synthesized.

-

qRT-PCR: The expression levels of known ERRα target genes (e.g., PGC-1α, TFAM) would be quantified by qRT-PCR. A reduction in the mRNA levels of these genes would support the hypothesis.

Conclusion and Future Directions

This compound is an uncharacterized compound with the potential for significant biological activity based on its structural features. The two primary hypothesized mechanisms of action—hypoxic cell-selective cytotoxicity and ERRα inverse agonism—are both highly relevant to cancer therapy. The nitroaromatic moiety strongly suggests a role as a bioreductive prodrug, while the broader p-nitrobenzenesulfonamide scaffold has been shown to effectively target the ERRα signaling pathway.

Future research should focus on the experimental validation of these hypotheses. The detailed experimental protocols provided in this whitepaper offer a roadmap for the initial biological investigation of this compound. These studies will be crucial in elucidating the true mechanism of action and determining the therapeutic potential of this compound. Furthermore, structure-activity relationship (SAR) studies, by synthesizing and testing analogs, would be invaluable in optimizing the potency and selectivity of this chemical scaffold for future drug development efforts.

References

- 1. The discovery of a novel series of potential ERRα inverse agonists based on p-nitrobenzenesulfonamide template for triple-negative breast cancer in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. The discovery of a novel series of potential ERRα inverse agonists based on p-nitrobenzenesulfonamide template for triple-negative breast cancer in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

N-Isopropyl-4-nitrobenzenesulfonamide: A Comprehensive Technical Review

For Researchers, Scientists, and Drug Development Professionals

Introduction